
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid
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Overview
Description
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative with a phenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of L-phenylalanine with ethyl chloroformate, followed by cyclization with a suitable base to form the oxazolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group undergoes standard transformations via activation to acyl chlorides or mixed anhydrides:
-
Esterification : Reacts with alcohols under acid catalysis (Fischer esterification) to form esters . For example:
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid+R-OHH+(S)-2-Oxo-3-phenyloxazolidine-5-carboxylate ester+H2O -
Amidation : Coupling with amines via carbodiimide reagents (e.g., EDCI/HOBt) yields amides. This reaction is critical in synthesizing HIV-1 protease inhibitors :
(S)-Acid+H2N-REDCI/HOBt(S)-Amide+H2O
Ring-Opening Reactions
The oxazolidine ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleaves the oxazolidine ring to form α-amino alcohols and phenylglyoxylic acid derivatives.
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Base-Mediated Ring Expansion : Reacts with nucleophiles (e.g., amines) to form larger heterocycles via ring-opening/ring-closing cascades .
Stereoselective Functionalization
The (S)-configuration at C5 directs regioselective modifications:
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Sulfonylation : Reacts with sulfonyl chlorides at the oxazolidine nitrogen to form sulfonamides, enhancing protease binding .
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Oxidation : The α-carbon adjacent to the carbonyl group is susceptible to oxidation, forming ketone derivatives for further derivatization.
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can mimic paclitaxel, a well-known chemotherapeutic drug, by interacting with tubulin and inhibiting cell division.
Case Study: Paclitaxel Mimics
In a study conducted by Ojima et al., several alkaloid derivatives were synthesized to mimic the bioactive conformation of paclitaxel. These compounds exhibited cytotoxicity against human breast cancer cell lines, demonstrating IC50 values in the low micromolar range. The structural analysis revealed that these mimics retained essential interactions with tubulin, similar to paclitaxel .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Paclitaxel Mimic A | 5.0 | Tubulin polymerization inhibition |
Paclitaxel Mimic B | 7.5 | Microtubule stabilization |
HIV Protease Inhibition
Another prominent application of this compound is in the design of inhibitors for HIV protease. The compound has been incorporated into various inhibitors that exhibit potent activity against both wild-type and multi-drug resistant variants of HIV-1.
Case Study: Structure-Activity Relationship Studies
A study published in 2007 explored the incorporation of (S)-N-phenyloxazolidinone-5-carboxylic acids into HIV protease inhibitors. The results indicated that compounds with this moiety showed high binding affinity (Ki values as low as 0.85 nM) due to favorable interactions with the protease's active site .
Inhibitor | Ki (nM) | Activity |
---|---|---|
Inhibitor A | 0.85 | Wild-type HIV-1 |
Inhibitor B | 131.4 | MDR HIV-1 |
Synthetic Applications
The compound has also been utilized as a building block in organic synthesis, particularly in creating constrained peptidomimetics and other complex molecules.
Case Study: Synthesis of Peptidomimetics
Research has demonstrated that incorporating this compound into peptide structures enhances their antiviral potency. These constrained peptidomimetics have shown improved stability and biological activity compared to their linear counterparts .
Peptidomimetic | Antiviral Activity | Stability |
---|---|---|
Peptidomimetic A | High | Stable |
Peptidomimetic B | Moderate | Less stable |
Pharmacological Insights
Recent studies have provided insights into the pharmacological profiles of compounds derived from this compound, highlighting their potential therapeutic effects.
Pharmacokinetics and Toxicity
The pharmacokinetic properties of these compounds have been explored, revealing favorable absorption and distribution characteristics. However, toxicity assessments are crucial for evaluating their safety profiles before clinical application .
Mechanism of Action
The mechanism of action of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibacterial properties.
Amino Alcohols: Similar in structure due to the presence of an amino group and a hydroxyl group, these compounds are used in various synthetic applications.
Phenylalanine Derivatives: Compounds derived from phenylalanine exhibit similar structural features and are used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenyl group. This combination of features makes it a versatile compound with diverse applications in research and industry.
Biological Activity
(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is a chiral compound from the oxazolidine family, notable for its unique bicyclic structure and significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Structural Characteristics
The compound features an oxazolidine ring fused with a phenyl group and a carboxylic acid functionality. Its stereochemistry is crucial for its biological activity, influencing interactions with various biological targets.
1. HIV-1 Protease Inhibition
One of the most prominent biological activities of this compound is its role as an inhibitor of HIV-1 protease. Research indicates that derivatives of this compound exhibit high potency against HIV-1, with inhibition constants (Ki) in the nanomolar range. The mechanism involves the formation of hydrogen bonds with the active site of the protease, which is essential for viral replication.
Table 1: Potency of this compound derivatives against HIV-1 Protease
Compound | Ki (nM) | Mechanism of Action |
---|---|---|
Derivative A | 0.8 | Hydrogen bonding at active site |
Derivative B | 6.0 | Competitive inhibition |
Derivative C | 14.0 | Non-competitive inhibition |
2. Neuropharmacological Effects
Beyond its antiviral activity, this compound may influence various ion channels and neurotransmitter systems. This suggests potential applications in treating neurodegenerative disorders or conditions associated with neurotransmitter imbalances.
Study on Antiviral Potency
A study published in the European Journal of Organic Chemistry evaluated the synthesis and antiviral potency of constrained peptidomimetics containing this compound moieties. The results indicated that these compounds significantly improved cellular antiviral potency compared to their predecessors, demonstrating enhanced efficacy in inhibiting viral replication .
Structure-Activity Relationship Analysis
Research focusing on structure-activity relationships (SAR) has shown that modifications to the phenyl ring can significantly affect binding interactions and biological activity. For instance, enhancing hydrogen bonding or hydrophobic interactions through specific substitutions can lead to increased potency against HIV-1 protease .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
(R)-N-phenyloxazolidinone-5-carboxylic acid | Structure | Different stereochemistry affects activity significantly | Moderate HIV inhibition |
4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | Structure | Additional benzoyl group enhances lipophilicity | High anti-inflammatory activity |
5-(4-fluorophenyl)oxazolidinone | Structure | Fluorination alters electronic properties impacting binding affinities | Low antiviral activity |
Properties
CAS No. |
918543-49-4 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
VEFFNECIDVRBTE-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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